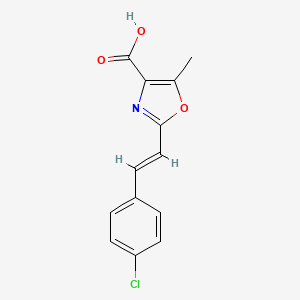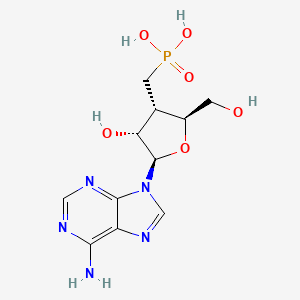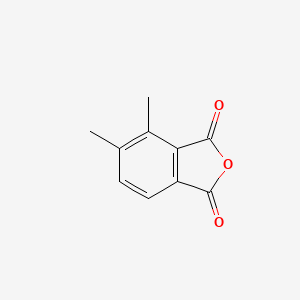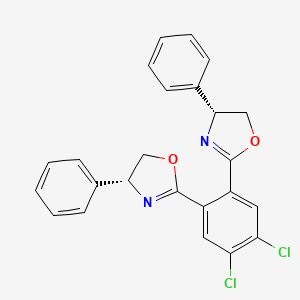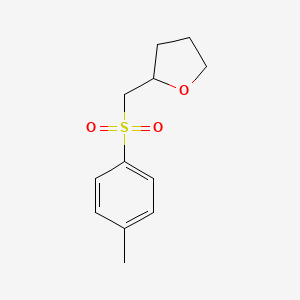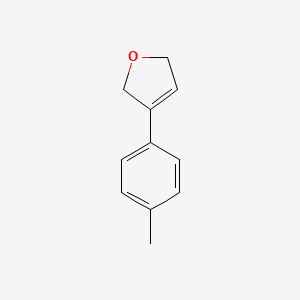
3-(4-Methylphenyl)-2,5-dihydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-tolyl)-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It features a furan ring that is partially hydrogenated and substituted with a p-tolyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-tolyl)-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of p-tolylacetaldehyde with ethylene glycol in the presence of an acid catalyst can yield the desired dihydrofuran derivative.
Another method involves the use of palladium-catalyzed cyclization reactions. In this approach, p-tolyl-substituted alkenes can be cyclized using palladium catalysts under mild conditions to form the dihydrofuran ring.
Industrial Production Methods
Industrial production of 3-(p-tolyl)-2,5-dihydrofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(p-tolyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydrofuran ring to a fully saturated furan ring. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can occur at the p-tolyl group, allowing for the introduction of various substituents. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
Oxidation: Furan derivatives with oxidized functional groups
Reduction: Fully saturated furan rings
Substitution: Halogenated or nitrated derivatives of 3-(p-tolyl)-2,5-dihydrofuran
科学研究应用
3-(p-tolyl)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of furan derivatives with biological molecules.
Medicine: Potential applications in drug development due to its structural similarity to bioactive molecules. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the development of new materials with specific functions.
作用机制
The mechanism of action of 3-(p-tolyl)-2,5-dihydrofuran depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing effects of the p-tolyl group and the furan ring. These effects can modulate the compound’s behavior in various reactions, such as electrophilic substitution and nucleophilic addition.
In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards biological molecules.
相似化合物的比较
Similar Compounds
2,5-Dihydrofuran: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(p-tolyl)furan: Fully aromatic furan ring, differing in reactivity and stability compared to the dihydrofuran derivative.
p-Tolylacetaldehyde: Precursor in the synthesis of 3-(p-tolyl)-2,5-dihydrofuran, with different chemical properties and reactivity.
Uniqueness
3-(p-tolyl)-2,5-dihydrofuran is unique due to the presence of both the p-tolyl group and the partially hydrogenated furan ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
859444-21-6 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2,5-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-6H,7-8H2,1H3 |
InChI 键 |
SGCSZOLDRJSPQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CCOC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
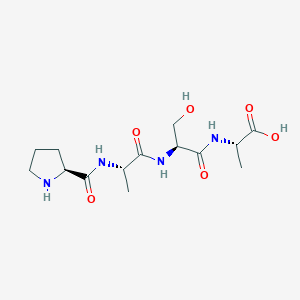
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

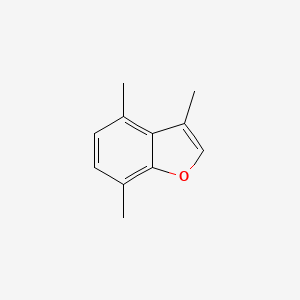
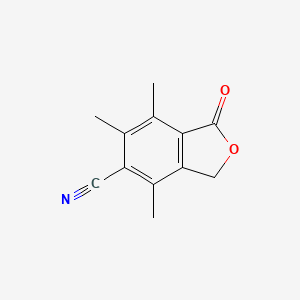
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
